

2-Butanone, 1-(1,3-benzodioxol-5-yl)- chemical properties

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Compound of Interest

Compound Name: 2-Butanone, 1-(1,3-benzodioxol-5-yl)-

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An In-depth Technical Guide to **2-Butanone, 1-(1,3-benzodioxol-5-yl)-**

Introduction

2-Butanone, 1-(1,3-benzodioxol-5-yl)-, also known by its IUPAC name 1-(1,3-benzodioxol-5-yl)butan-2-one, is a ketone derivative of significant interest in organic synthesis and medicinal chemistry.^[1] The molecule incorporates a benzodioxole ring system, a common functional group in natural products and pharmacologically active compounds, fused to a butanone moiety.^[1] This structure serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and other specialized chemical compounds.^[1] This document provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and biological context, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Butanone, 1-(1,3-benzodioxol-5-yl)-** are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Nomenclature

Identifier Type	Value
IUPAC Name	1-(1,3-benzodioxol-5-yl)butan-2-one[2]
CAS Number	23023-13-4[2]
Molecular Formula	C ₁₁ H ₁₂ O ₃ [1][2]
Synonyms	1-(3,4-Methylenedioxyphenyl)-2-butanone, MDP-2-B, MDBK
InChI Key	SWKXHWCU DGJLNA-UHFFFAOYSA-N[2]
Canonical SMILES	CCC(=O)CC1=CC2=C(C=C1)OCO2[2]

Table 2: Physicochemical Data

Property	Value
Molecular Weight	192.21 g/mol [1][2]
Boiling Point	130–134°C at 0.1 Torr[1]
Density	1.175 g/cm ³ [1]
LogP (Octanol/Water)	1.9369[1]
Appearance	White to off-white crystals or powder (inferred from similar compounds)[3]

Synthesis and Reactivity

The synthesis of **2-Butanone, 1-(1,3-benzodioxol-5-yl)-** typically involves coupling the benzodioxole core with a butanone precursor. The ketone functional group is the primary site of reactivity, enabling a variety of chemical transformations.

Experimental Protocol: Palladium-Catalyzed Synthesis

A common method for synthesizing this compound is through a palladium-catalyzed coupling reaction. The following is a representative protocol based on established methodologies for similar aryl ketones.[1]

Objective: To synthesize 1-(1,3-benzodioxol-5-yl)butan-2-one from 5-bromobenzodioxole and 2-butanone.

Materials:

- 5-bromobenzodioxole
- 2-butanone
- Tris(dibenzylideneacetone)dipalladium(0) [$\text{Pd}_2(\text{dba})_3$]
- 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Cesium Carbonate (Cs_2CO_3)
- Toluene (anhydrous)
- Hydrochloric Acid (1M)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate

Procedure:

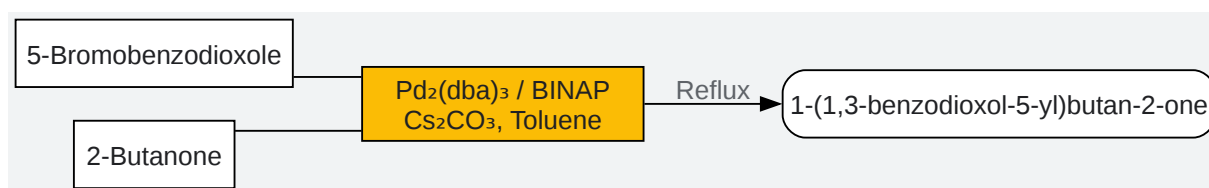
- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), combine cesium carbonate, $\text{Pd}_2(\text{dba})_3$, and BINAP.
- Reagent Addition: Add anhydrous toluene to the flask, followed by 5-bromobenzodioxole and an excess of 2-butanone.
- Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Filter it through a pad of celite to remove the catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield the pure product.

Chemical Reactivity

The benzodioxole ring provides aromatic stability, while the ketone group is a key site for further functionalization.^[1]

- **Reduction:** The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4).
- **Oxidation:** While the ketone itself is resistant to further oxidation, adjacent positions can be targeted under specific conditions.
- **Aldol Condensation:** The α -protons adjacent to the carbonyl group are acidic, allowing the compound to act as a nucleophile in aldol addition and condensation reactions to form more complex structures like chalcones.^{[1][4]}



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Caption: Palladium-catalyzed cross-coupling synthesis.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is required for the unambiguous identification and purity assessment of 1-(1,3-benzodioxol-5-yl)butan-2-one.

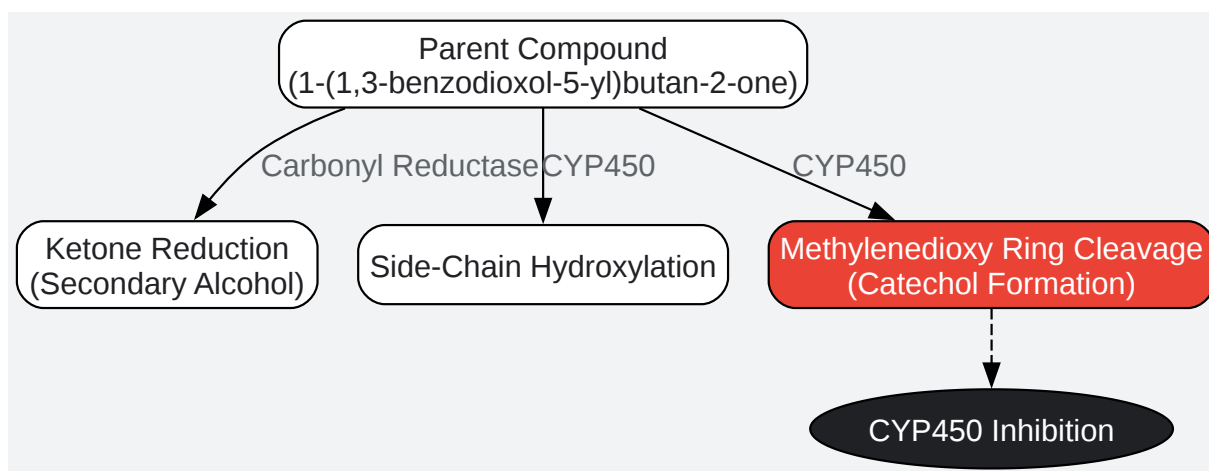
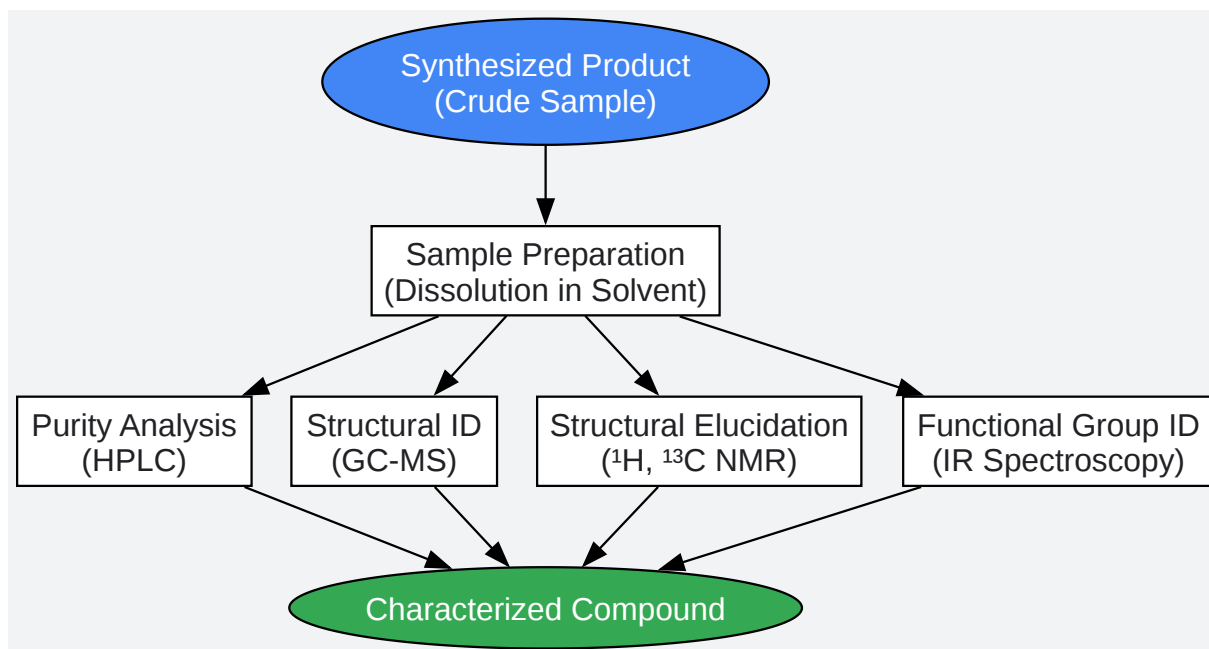
Chromatography

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a primary technique for identifying the compound and its impurities. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns resulting from the cleavage of the butanone side chain.
- **High-Performance Liquid Chromatography (HPLC):** Reverse-phase HPLC, often with a C18 column, is used for purity analysis and purification.^[1]

Spectroscopy

While specific spectral data for this exact isomer is not widely published, the expected signals can be predicted based on its structure and data from close isomers like 4-(3,4-methylenedioxyphenyl)-2-butanone.^{[5][6]}

- **¹H NMR:** Expected signals would include a triplet for the terminal methyl group, a quartet for the adjacent methylene group, singlets for the methylene bridge of the dioxole ring and the methylene group alpha to the carbonyl, and distinct signals for the three aromatic protons.
- **¹³C NMR:** The spectrum would show 11 distinct carbon signals, including a signal for the carbonyl carbon (~209 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the butanone chain.
- **Infrared (IR) Spectroscopy:** A strong absorption band characteristic of the ketone C=O stretch would be prominent around 1715 cm⁻¹. Other key signals would include C-H stretches for the aromatic and aliphatic groups, and C-O stretches for the ether linkages in the dioxole ring.



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